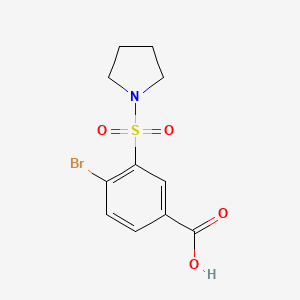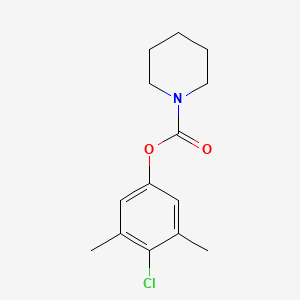
4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid, also known as BPSB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPSB is a sulfonamide derivative that contains a pyrrolidine ring and a benzoic acid moiety. This compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid is not fully understood. However, it has been shown to inhibit the activity of some enzymes by binding to their active site. This compound has been shown to bind to the active site of cyclooxygenase-2 (COX-2) and inhibit its activity. COX-2 is an enzyme that plays a role in the production of pro-inflammatory cytokines. By inhibiting COX-2 activity, this compound reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and reduce pain in animal models. This compound has also been shown to have an inhibitory effect on the growth of some cancer cell lines. In addition, this compound has been shown to bind to the active site of some enzymes and inhibit their activity.
实验室实验的优点和局限性
One advantage of using 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid in lab experiments is its potential to inhibit the activity of enzymes. This can be useful in studying the interaction between proteins and ligands. However, one limitation of using this compound is its low solubility in water. This can make it difficult to dissolve this compound in aqueous solutions.
未来方向
There are several future directions for the study of 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the interaction between this compound and other enzymes. Additionally, the study of the potential applications of this compound in medicine and materials science is an area of interest. Finally, the development of more water-soluble derivatives of this compound could be a future direction for the study of this compound.
合成方法
4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid can be synthesized using different methods. One of the most common methods is the reaction of 4-bromo-3-nitrobenzoic acid with pyrrolidine and sodium sulfite. This reaction results in the formation of this compound as a white solid. Other methods include the reaction of 4-bromo-3-chlorobenzoic acid with pyrrolidine and sodium sulfite or the reaction of 4-bromo-3-iodobenzoic acid with pyrrolidine and sodium sulfite.
科学研究应用
4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been studied for its potential applications in various fields such as medicine, biochemistry, and materials science. In medicine, this compound has been studied for its anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In biochemistry, this compound has been used as a tool to study the interaction between proteins and ligands. This compound has been shown to bind to the active site of some enzymes and inhibit their activity. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks.
属性
IUPAC Name |
4-bromo-3-pyrrolidin-1-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S/c12-9-4-3-8(11(14)15)7-10(9)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBMFILNDZEEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B5795877.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)


![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)



![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5795955.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)
